
H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is a peptide consisting of a sequence of amino acids: glycine, valine, serine, histidine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Releasing the completed peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like histidine and serine.
Reduction: Typically involves disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Applications De Recherche Scientifique
Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to a biological response. The exact pathways and targets depend on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Gly-His-OH: A shorter peptide with similar amino acids.
H-Gly-His-Gly-OH: Another related peptide with a different sequence.
Uniqueness
H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is unique due to its specific sequence, which determines its structure and function. The presence of multiple histidine residues, for example, can influence its binding properties and reactivity.
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar peptides
Propriétés
Formule moléculaire |
C46H69N19O15 |
|---|---|
Poids moléculaire |
1128.2 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1 |
Clé InChI |
AQIZMOGQENOEHX-ZSRBWRFTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


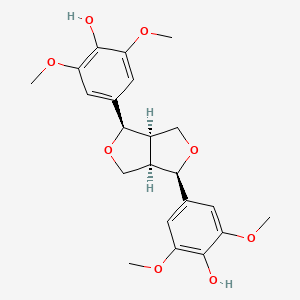
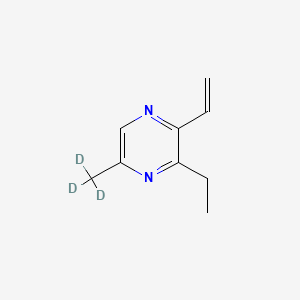
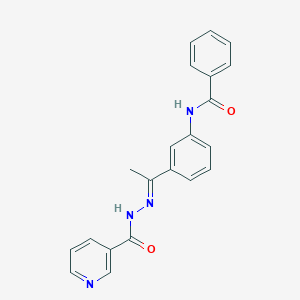
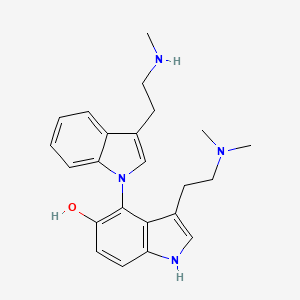

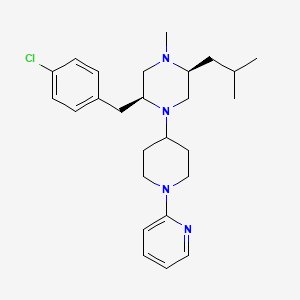
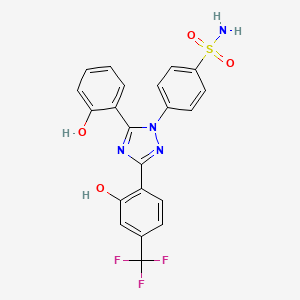
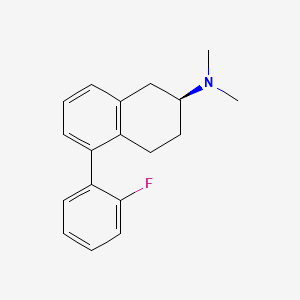


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
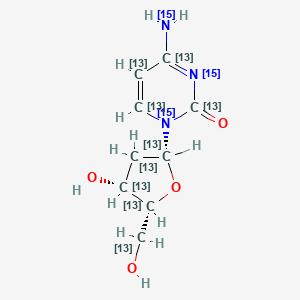
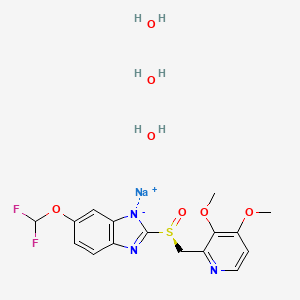
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
